Defluoro N-Benzyl Paroxetine Hydrochloride
Overview
Description
"Defluoro N-Benzyl Paroxetine Hydrochloride" is a derivative of Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The compound has been studied for its synthesis, molecular structure, chemical reactions, and properties. Paroxetine itself is indicated for various psychiatric conditions, but here we focus purely on the scientific aspects of its derivative.
Synthesis Analysis
The asymmetric synthesis of Paroxetine derivatives, including those similar to "Defluoro N-Benzyl Paroxetine Hydrochloride," involves multiple steps starting from basic chemical structures like 4-fluorobenzaldehyde. A notable approach is the desymmetrization of glutaric acid bis methyl ester, followed by a unique one-pot reduction-alkylation procedure to achieve the desired stereochemistry (Yu et al., 2000). Additionally, enzymatic alkoxycarbonylation reactions have been evaluated for resolving chiral intermediates in the synthesis process, showcasing the complex chemistry involved in producing such compounds (Gonzalo et al., 2003).
Molecular Structure Analysis
The molecular structure of Paroxetine and its derivatives is crucial for their pharmacological activity. X-ray crystallography has revealed two crystal forms of Paroxetine Hydrochloride, providing insights into the stereochemistry and molecular interactions within the crystal lattice. These studies highlight the importance of molecular conformation in drug design and synthesis (Yokota et al., 1999).
Chemical Reactions and Properties
Paroxetine and its derivatives undergo various chemical reactions, including hydrolysis, etherification, and eslerification, which are pivotal in their synthesis. The reactivity of these compounds under different conditions reveals their chemical stability and potential interactions with other substances (Wenhua & Zhong-lian, 2006).
Physical Properties Analysis
The physical properties of Paroxetine Hydrochloride, such as solubility and crystal form, significantly affect its pharmaceutical formulation. Studies on its hydration behavior and the formation of hydrates indicate complex interactions with water, which are crucial for understanding the drug's stability and storage conditions (Pina et al., 2012).
Chemical Properties Analysis
The chemical properties of Paroxetine derivatives, including "Defluoro N-Benzyl Paroxetine Hydrochloride," are characterized by their interactions with other chemical entities, leading to various by-products and impurities during synthesis. These properties are essential for optimizing the synthesis process and ensuring the purity of the final product (Robbins et al., 2003).
Scientific Research Applications
Paroxetine Hydrochloride Structure and Applications
Paroxetine Hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor indicated for the treatment of various disorders including depression, generalized anxiety disorder, and panic disorder. The compound's physicochemical properties, spectroscopic data, stability, preparation methods, and chromatographic methods for analysis in pharmaceutical and biological samples have been extensively documented. Its pharmacokinetics, metabolism, and pharmacological effects are also well-understood (Germann, Ma, Han, & Tikhomirova, 2013).
Asymmetric Synthesis of Paroxetine
Research into the asymmetric synthesis of Paroxetine Hydrochloride has been conducted, starting from 4-fluorobenzaldehyde. Notable steps in the synthesis include desymmetrization of glutaric acid bis methyl ester and a unique one-pot reduction-alkylation procedure, providing insights into the stereocenter creation and overall synthesis process (Yu et al., 2000).
Paroxetine and Neonatal Outcomes
Studies have explored the impact of third-trimester exposure to Paroxetine Hydrochloride on neonates. While not significantly increasing teratogenic risk, case reports have suggested neonatal withdrawal symptoms that can persist for up to a month after birth. This research provides a clinical perspective on the implications of Paroxetine use during pregnancy (Costei, Kozer, Ho, Ito, & Koren, 2002).
Intranasal Delivery of Paroxetine Nanoemulsion
The potential of a Paroxetine-loaded nanoemulsion for direct nose-to-brain delivery has been investigated. Due to Paroxetine's poor oral bioavailability resulting from extensive first-pass metabolism, this research aimed at developing a formulation that could bypass these limitations and provide a more direct and efficient way to deliver the drug for the management of depression and anxiety problems (Pandey et al., 2016).
Formal Synthesis of Antidepressants
Research has been conducted on the enantioselective reduction of N-benzyl 4-substituted glutarimides, leading to the formal synthesis of antidepressants like Paroxetine. This work sheds light on the chemical processes involved in the synthesis of these compounds, which could be relevant for the synthesis of Defluoro N-Benzyl Paroxetine Hydrochloride (Kutama, Ahmed, & Jaafaru, 2017).
Safety and Hazards
properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3.ClH/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25;/h1-12,15,22,24H,13-14,16-19H2;1H/t22-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKEJQLNHBFEY-XYOGLKKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747436 | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105813-39-6 | |
Record name | N-Benzyldefluoroparoxetine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYLDEFLUOROPAROXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK9WYB5ZUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.